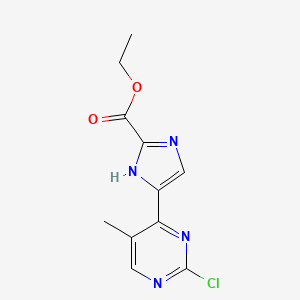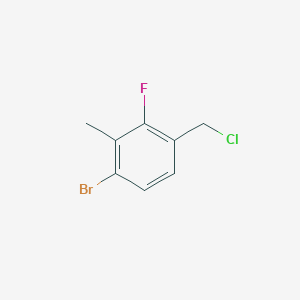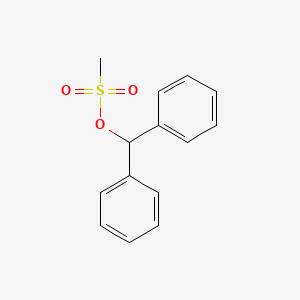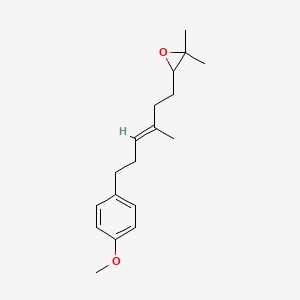
Diethyl 2,4,5-trifluorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4,5-trifluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,5-trifluorobenzylphosphonate typically involves the reaction of 2,4,5-trifluorobenzyl bromide with diethyl phosphite. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4,5-trifluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the diethyl ester groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with different oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Nucleophilic Substitution: Products include various substituted phosphonates.
Oxidation: Products include phosphonic acids and higher oxidation state phosphonates.
Reduction: Products include phosphine derivatives
Aplicaciones Científicas De Investigación
Diethyl 2,4,5-trifluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its ability to mimic phosphate groups.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Diethyl 2,4,5-trifluorobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Benzylphosphonate: Similar in structure but lacks the fluorine substitutions, resulting in different chemical properties and reactivity.
Diethyl 4-Methylbenzylphosphonate: Contains a methyl group instead of fluorine atoms, leading to variations in biological activity and chemical behavior
Uniqueness
Diethyl 2,4,5-trifluorobenzylphosphonate is unique due to the presence of three fluorine atoms on the benzyl ring. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. The trifluoromethyl group also imparts unique electronic properties, making the compound valuable in various applications .
Propiedades
Fórmula molecular |
C11H14F3O3P |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-10(13)11(14)6-9(8)12/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
FGZVJNXCIBBMRH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=C(C=C1F)F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)

![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)

